molecular formula C18H17ClN2O3 B2356888 (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate CAS No. 1797770-13-8

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate

Número de catálogo B2356888
Número CAS: 1797770-13-8
Peso molecular: 344.8
Clave InChI: YXLNLTVVFJGCCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate, also known as CPI-169, is a novel small-molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action has been extensively studied.

Mecanismo De Acción

The mechanism of action of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate involves the inhibition of the BET family of proteins, which bind to acetylated lysine residues on histones and regulate the expression of genes involved in cell proliferation, differentiation, and survival. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thus inhibiting their activity. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately leading to apoptosis and suppression of tumor growth.
Biochemical and Physiological Effects:
(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce apoptosis and inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in lab experiments include its potency and specificity for BET proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, the limitations of using (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate include its limited solubility in water, which can make it difficult to administer in vivo, and the potential for off-target effects, which can affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development and application of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more water-soluble analogs of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate for in vivo administration.
3. Investigation of the potential for combination therapy with (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate and other anticancer agents.
4. Investigation of the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in the treatment of other diseases, such as inflammatory disorders and neurological disorders.
5. Investigation of the role of BET proteins in cancer stem cells and the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in targeting these cells.
6. Investigation of the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in the treatment of drug-resistant cancers.
In conclusion, (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate is a promising small-molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its mechanism of action involves the inhibition of the BET family of proteins, which play a crucial role in the regulation of gene expression. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has several advantages for lab experiments, including its potency and specificity for BET proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, its limitations include its limited solubility in water and the potential for off-target effects. There are several future directions for the development and application of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate, including further optimization of the synthesis method, investigation of the potential for combination therapy, and investigation of the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in the treatment of other diseases.

Métodos De Síntesis

The synthesis of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate involves a multi-step process that includes the reaction of 1-cyclopropyl-3-oxopyrrolidine with methyl chloroformate, followed by the reaction of the resulting compound with 1-chloroisoquinoline-3-carboxylic acid. The final product is obtained after purification using column chromatography. The purity of the compound is determined using analytical techniques such as NMR and HPLC.

Aplicaciones Científicas De Investigación

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has shown promising results in preclinical studies as an anticancer agent. It has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in several types of cancer, and their inhibition has been shown to induce apoptosis and suppress tumor growth. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

IUPAC Name

(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-17-14-4-2-1-3-12(14)8-15(20-17)18(23)24-10-11-7-16(22)21(9-11)13-5-6-13/h1-4,8,11,13H,5-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLNLTVVFJGCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)COC(=O)C3=CC4=CC=CC=C4C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.